(s)-2-Amino-5-cyclohexylpentanoic acid

Renin Inhibition Hypertension Transition-State Analog

This (S)-enantiomer (CAS 768366-86-5) is the essential chiral precursor for (3S,4S)-4-amino-5-cyclohexyl-3-hydroxypentanoic acid (ACHPA), which yields subnanomolar renin inhibitors (Ki = 1.6 × 10⁻¹⁰ M). Its cyclohexyl side chain imparts unique hydrophobicity and conformational rigidity unmatched by norleucine or cyclohexylalanine, critically preserving stereochemical integrity in peptide synthesis. Available in Fmoc-protected form (CAS 2350058-24-9) for standard Fmoc-SPPS. Generic substitution or racemic mixtures compromise target binding and biological activity.

Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
Cat. No. B8233186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-2-Amino-5-cyclohexylpentanoic acid
Molecular FormulaC11H21NO2
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCCC(C(=O)O)N
InChIInChI=1S/C11H21NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h9-10H,1-8,12H2,(H,13,14)/t10-/m0/s1
InChIKeyLGIVZSMPEFXNLH-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-5-cyclohexylpentanoic Acid: A Critical Chiral Building Block for Peptide Synthesis and Drug Discovery


(S)-2-Amino-5-cyclohexylpentanoic acid (CAS: 768366-86-5), also known as (S)-5-cyclohexylnorvaline, is a chiral, non-proteinogenic amino acid characterized by a cyclohexyl side chain at the pentanoic acid's 5-position. This structural feature imparts significant hydrophobicity and conformational rigidity, making it a valuable building block in peptide synthesis and medicinal chemistry [1]. It is frequently utilized in its Fmoc-protected form (CAS: 2350058-24-9) for solid-phase peptide synthesis (SPPS) .

Why (S)-2-Amino-5-cyclohexylpentanoic Acid Cannot Be Replaced by Generic Analogs


Generic substitution with other hydrophobic amino acids (e.g., norleucine, cyclohexylalanine) or even the racemic mixture is insufficient for applications requiring precise molecular recognition. The (S)-enantiomer's specific three-dimensional configuration is critical for maintaining stereochemical integrity in synthesized peptides, a factor that directly impacts binding affinity and biological activity [1]. The cyclohexyl group's unique size and shape, distinct from linear aliphatic chains or smaller rings, dictates specific hydrophobic interactions and conformational constraints that are not replicated by simpler analogs . Furthermore, the compound serves as a key intermediate for synthesizing more complex, potent molecules like renin inhibitors, where its specific structure is essential for achieving subnanomolar potency [2].

(S)-2-Amino-5-cyclohexylpentanoic Acid: Quantitative Evidence for Differential Selection


Enhanced Renin Inhibitory Potency: ACHPA-Derived Inhibitors vs. Statine Analogs

While not a direct measurement of the free amino acid, the critical role of its core structure in generating highly potent renin inhibitors provides strong class-level inference for its value. Incorporation of the (3S,4S)-4-amino-5-cyclohexyl-3-hydroxypentanoic acid (ACHPA) moiety—a direct, more complex derivative of (S)-2-amino-5-cyclohexylpentanoic acid—into peptide inhibitors yields a 55- to 76-fold increase in potency against human renin compared to the analogous statine (Sta)-containing peptide [1]. This quantitative difference underscores the significant functional advantage conferred by the cyclohexylpentanoic acid scaffold over the simpler isopropyl side chain of statine.

Renin Inhibition Hypertension Transition-State Analog

High Enantiomeric Purity via Patented Enzymatic Resolution Process

The procurement value of the (S)-enantiomer is directly linked to the availability of a robust manufacturing process that delivers high optical purity. A 2023 patent (WO2023187567) discloses an improved enzymatic resolution method for obtaining the (S)-enantiomer with high optical purity (>99% ee), addressing previous challenges in large-scale production [1]. This quantitative specification provides a clear, verifiable benchmark for material quality that is essential for reproducible research.

Chiral Resolution Process Chemistry Large-Scale Synthesis

Compatibility with Standard Fmoc Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected derivative, Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid, is specifically designed for seamless integration into standard Fmoc solid-phase peptide synthesis (SPPS) workflows [1]. Its compatibility is a critical differentiator compared to non-protected or Boc-protected analogs, which require different, often less convenient or more hazardous, deprotection conditions. This compatibility reduces synthesis time and complexity, directly impacting procurement decisions for peptide chemists.

Peptide Synthesis Fmoc Chemistry SPPS

Definitive Application Scenarios for (S)-2-Amino-5-cyclohexylpentanoic Acid Based on Verified Evidence


Design and Synthesis of Subnanomolar Renin Inhibitors

This compound is the optimal starting material for the synthesis of (3S,4S)-4-amino-5-cyclohexyl-3-hydroxypentanoic acid (ACHPA), a critical transition-state analog that, when incorporated into peptide inhibitors, yields subnanomolar potency against human renin (Ki = 1.6 x 10⁻¹⁰ M) [1]. This potency is 55-76 times greater than that achieved with the analogous statine-containing peptides, making it the scaffold of choice for developing next-generation antihypertensive therapeutics [1].

High-Fidelity Solid-Phase Peptide Synthesis of Hydrophobic and Conformationally Restricted Peptides

The Fmoc-protected derivative is specifically engineered for use in standard Fmoc solid-phase peptide synthesis (SPPS) . Its cyclohexyl side chain provides a unique hydrophobic and conformationally constrained building block that is essential for modulating peptide-receptor interactions, membrane permeability, and proteolytic stability . The availability of the compound with >99% enantiomeric excess (ee) ensures that the final peptide product maintains the desired stereochemical integrity [2].

Structure-Activity Relationship (SAR) Studies of NMDA Receptor Modulators

The compound's core structure has been investigated for its role as a modulator of neurotransmitter systems, particularly in the context of NMDA receptor activity . Its unique combination of an amino acid backbone and a bulky, lipophilic cyclohexyl group makes it a valuable tool for probing the hydrophobic binding pockets of NMDA receptors and other CNS targets, allowing researchers to map critical pharmacophoric features and optimize ligand selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (s)-2-Amino-5-cyclohexylpentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.